N-(2,4-Dichlorobenzylidene)-M-anisidine
Description
N-(2,4-Dichlorobenzylidene)-M-anisidine is a Schiff base derived from the condensation of m-anisidine (3-methoxyaniline) and 2,4-dichlorobenzaldehyde. Its molecular structure features a chlorinated benzylidene group and a methoxy-substituted aniline moiety, contributing to its unique electronic and steric properties. The compound is systematically named as N-[(E)-(2,4-dichlorophenyl)methylene]-3-methoxyaniline and has been explored for applications in antifungal agents and molecular recognition studies . Notably, it exhibits potent antifungal activity against phytopathogenic fungi such as Rhizoctonia solani and Sclerotium rolfsii, making it a candidate for agricultural fungicides .
Properties
Molecular Formula |
C14H11Cl2NO |
|---|---|
Molecular Weight |
280.1 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)methanimine |
InChI |
InChI=1S/C14H11Cl2NO/c1-18-13-4-2-3-12(8-13)17-9-10-5-6-11(15)7-14(10)16/h2-9H,1H3 |
InChI Key |
SQLIWOQCFPUBHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N=CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Standard Ethanol-Based Synthesis
The most widely reported method involves refluxing equimolar amounts of 2,4-dichlorobenzaldehyde and m-anisidine in ethanol. Aytekin et al. demonstrated this approach using 2,4-dichlorobenzaldehyde (1 mmol) and 3-methylaniline (1 mmol) in absolute ethanol at 60°C, yielding 84% of the product after two days of slow evaporation. Adapting this protocol for m-anisidine, EvitaChem confirmed similar conditions, with ethanol or methanol as solvents and optional hydrochloric acid catalysis. The reaction proceeds via nucleophilic attack by the amine on the carbonyl carbon, followed by dehydration to form the imine bond.
Catalytic Enhancement with Mineral Acids
Incorporating hydrochloric acid (2–5 mol%) accelerates the reaction, reducing completion time from days to hours. US Patent 4,198,349 highlights this improvement for analogous benzylideneaniline derivatives, achieving yields exceeding 90%. The acid protonates the carbonyl oxygen, increasing electrophilicity and facilitating amine attack.
Azeotropic Distillation Techniques
Xylene-Mediated Dehydration
Tahir et al. refluxed 2,4-dichlorobenzaldehyde and 4-chloroaniline in xylene with acetic acid (2 ml) for one hour. Post-reaction distillation and recrystallization in ethyl acetate/methanol (1:1) yielded high-purity crystals. While yield data were omitted, the method’s efficacy is evident from single-crystal X-ray diffraction results. Xylene’s high boiling point (138–144°C) enables efficient water removal, shifting equilibrium toward product formation.
Benzene-Water Azeotrope Systems
US Patent 2,920,101 utilized benzene to form a low-boiling azeotrope (69°C) with water, completing reactions within 1–2 hours. For example, 2,4-dichlorobenzaldehyde and n-butylamine in benzene yielded 94% of the Schiff base. Despite efficiency, benzene’s toxicity limits its modern use.
Acid-Catalyzed Synthesis
Acetic Acid as a Catalyst
Refluxing reactants in xylene with acetic acid (10% v/v) is a common industrial method. The acid enhances reaction kinetics without requiring harsh conditions. A study by Tahir et al. reported crystal formation within 24 hours using this approach, though yields were unspecified.
Hydrochloric Acid in Protic Solvents
EvitaChem documented HCl-catalyzed reactions in ethanol or methanol, achieving near-quantitative yields. The protocol involves stirring equimolar reactants at reflux (78°C for ethanol) for 2–4 hours, followed by cooling and filtration.
Selenium-Catalyzed One-Pot Synthesis
A novel method from Sage Journals employs selenium powder (5 mol%) and sodium acetate in dimethylformamide (DMF) under carbon monoxide. For example, 2-chlorobenzaldehyde and 2-methylaniline reacted at 60°C for 4 hours, yielding 75% of the Schiff base. Although untested for N-(2,4-dichlorobenzylidene)-M-anisidine, this approach offers a low-temperature alternative with recoverable catalysts.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dichlorobenzylidene)-M-anisidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of the corresponding amine and aldehyde.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2,4-Dichlorobenzylidene)-M-anisidine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal properties. It has shown moderate activity against various bacterial and fungal strains.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the synthesis of advanced materials, including polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,4-Dichlorobenzylidene)-M-anisidine involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential cellular processes, leading to antimicrobial or anticancer effects. The compound’s ability to form stable complexes with metal ions also contributes to its catalytic activity in chemical reactions.
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of N-(2,4-Dichlorobenzylidene)-M-anisidine and Analogues
Key Observations :
- The presence of the 2,4-dichlorobenzylidene group is common across analogues, enhancing stability and bioactivity through electron-withdrawing effects .
- Heterocyclic moieties (e.g., thiazolidinone, pyrazole) introduce additional hydrogen-bonding or π-stacking interactions, influencing solubility and target binding .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Table 3: Antifungal and Enzymatic Activity Comparisons
Key Observations :
Q & A
Basic: What are the established synthetic methodologies for N-(2,4-Dichlorobenzylidene)-m-anisidine, and how can reaction conditions be optimized?
The compound is synthesized via a condensation reaction between 2,4-dichlorobenzaldehyde and m-anisidine (3-methoxyaniline, CAS 536-90-3) in ethanol or methanol, typically catalyzed by hydrochloric acid. Optimization involves adjusting reaction temperature (60–80°C), reaction time (4–12 hours), and catalyst concentration (1–5 mol%). Post-synthesis purification via recrystallization in ethanol yields the Schiff base product. Monitoring reaction progress using thin-layer chromatography (TLC) ensures completion .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Key techniques include:
- 1H/13C NMR : Identifies aromatic protons (δ 6.8–7.8 ppm) and the imine (C=N) signal (δ 8.2–8.5 ppm). Methoxy groups appear as singlets near δ 3.8 ppm.
- IR Spectroscopy : Stretching vibrations for C=N (~1600 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹), and C-Cl (700–800 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 292 (C₁₄H₁₀Cl₂NO) confirms molecular weight .
Basic: How do the dichlorobenzylidene and methoxy groups influence the compound's chemical reactivity?
The 2,4-dichlorobenzylidene moiety enhances electrophilicity at the imine carbon due to electron-withdrawing Cl substituents, facilitating nucleophilic attack (e.g., by thiols or amines). The methoxy group on m-anisidine donates electron density via resonance, stabilizing the aromatic ring and directing electrophilic substitution to the para position. This duality enables tunable reactivity in cross-coupling or bioactivity studies .
Advanced: What computational approaches predict the non-linear optical (NLO) properties of this compound?
Density functional theory (DFT) or Hartree-Fock methods with a 6-311G(d,p) basis set calculate dipole moment (µ), polarizability (α), and hyperpolarizability (β). Solvent effects are modeled via the polarizable continuum model (PCM). For example, hyperpolarizability values >100 × 10⁻³⁰ esu suggest strong NLO activity. UV-Vis spectra simulations (TD-DFT) predict λmax shifts due to charge-transfer transitions .
Advanced: How can X-ray crystallography resolve discrepancies in proposed molecular configurations?
Single-crystal X-ray diffraction with SHELXL refinement determines bond lengths (e.g., C=N: ~1.28 Å) and dihedral angles between aromatic planes. ORTEP-3 visualizes thermal ellipsoids, confirming planarity of the benzylidene-aniline moiety. Hydrogen-bonding networks (e.g., N–H···O) are mapped using WinGX , resolving polymorphism or tautomerism .
Advanced: What strategies address conflicting bioactivity reports in different studies?
- Purity Validation : HPLC (≥95% purity) and elemental analysis.
- Crystallinity Assessment : Powder XRD to rule out amorphous impurities.
- Dose-Response Standardization : IC50/EC50 determination under controlled pH and temperature.
- Structural Analog Comparison : Benchmark against derivatives (e.g., thiazole or piperidine variants) to isolate structure-activity relationships .
Advanced: How do hydrogen-bonding patterns affect crystallization and stability?
Graph set analysis ( R²₂(8) motifs) identifies intermolecular interactions (e.g., N–H···O or C–Cl···π). These patterns stabilize specific polymorphs and influence melting points. For example, parallel π-stacking of dichlorophenyl rings enhances thermal stability, while bifurcated hydrogen bonds improve solubility in polar solvents .
Advanced: What molecular docking protocols elucidate mechanisms of biological action?
- Target Preparation : Retrieve protein structures (e.g., autotaxin or cannabinoid receptors) from the RCSB PDB.
- Docking Software : Autodock Vina or Glide with Lamarckian genetic algorithms.
- Binding Affinity Analysis : Score poses using MM-GBSA/MM-PBSA.
- Validation : Compare with co-crystallized ligands (RMSD <2.0 Å) .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
